molecular formula C11H14N2O3S2 B14018738 4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate CAS No. 19579-24-9

4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate

Cat. No.: B14018738
CAS No.: 19579-24-9
M. Wt: 286.4 g/mol
InChI Key: UXPDWSGGGMACOF-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate is an organic compound with the molecular formula C11H14N2O3S2. It is known for its unique chemical structure, which includes a methoxy group, a nitro group, and a dimethylcarbamodithioate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium dimethylcarbamodithioate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylcarbamodithioate moiety can bind to metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-nitrobenzyl alcohol
  • 4-Methoxy-3-nitrobenzyl chloride
  • 4-Methoxy-3-nitrobenzyl bromide

Uniqueness

4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate is unique due to the presence of the dimethylcarbamodithioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

19579-24-9

Molecular Formula

C11H14N2O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl)methyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C11H14N2O3S2/c1-12(2)11(17)18-7-8-4-5-10(16-3)9(6-8)13(14)15/h4-6H,7H2,1-3H3

InChI Key

UXPDWSGGGMACOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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